Bienvenue dans la boutique en ligne BenchChem!

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-(ethylsulfonyl)benzamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Enzyme Inhibition

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-(ethylsulfonyl)benzamide (CAS 886918-47-4) is a synthetic small molecule with the formula C17H14BrN3O4S and a molecular weight of 436.28 g/mol. It belongs to the N-substituted sulfonyl amide class incorporating a 1,3,4-oxadiazole structural motif.

Molecular Formula C17H14BrN3O4S
Molecular Weight 436.28
CAS No. 886918-47-4
Cat. No. B2840355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-(ethylsulfonyl)benzamide
CAS886918-47-4
Molecular FormulaC17H14BrN3O4S
Molecular Weight436.28
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br
InChIInChI=1S/C17H14BrN3O4S/c1-2-26(23,24)14-5-3-4-12(10-14)15(22)19-17-21-20-16(25-17)11-6-8-13(18)9-7-11/h3-10H,2H2,1H3,(H,19,21,22)
InChIKeyYFCJXODLGROPEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-(ethylsulfonyl)benzamide (CAS 886918-47-4) for Targeted Research


N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-(ethylsulfonyl)benzamide (CAS 886918-47-4) is a synthetic small molecule with the formula C17H14BrN3O4S and a molecular weight of 436.28 g/mol. It belongs to the N-substituted sulfonyl amide class incorporating a 1,3,4-oxadiazole structural motif. Its structure is defined by three key functional groups: a 4-bromophenyl substituent on the oxadiazole ring, a meta-substituted ethylsulfonyl benzamide, and the central oxadiazole linker. This scaffold is recognized in medicinal chemistry for its potential to generate multi-target enzyme inhibitors, particularly against acetylcholinesterase (AChE) and human carbonic anhydrase isoforms (hCAs) [1]. To date, no direct, peer-reviewed biological activity data specific to this compound has been identified in the public domain.

Why N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-(ethylsulfonyl)benzamide Cannot Be Swapped with Structural Analogs


Even subtle structural modifications to the 1,3,4-oxadiazole sulfonamide scaffold can cause catastrophic shifts in biological activity. In a closely related series of N-substituted sulfonyl amides, a para-substituted benzenesulfonamide derivative (6h) exhibited an hCA II Ki of 9.33 nM, while its analog with a different substituent (6j) showed a Ki of 120.80 nM, a ~13-fold loss in potency [1]. Similarly, the critical nature of the bromophenyl group is demonstrated in 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamide series where monoamine oxidase (MAO) inhibition selectivity is entirely determined by the specific aryl substituent [2]. The target compound's unique combination of a 4-bromophenyl group on the oxadiazole and a meta-ethylsulfonyl benzamide cannot be replaced by molecules lacking this precise arrangement without risking complete loss of the desired biological profile.

Quantitative Differentiation Evidence for N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-(ethylsulfonyl)benzamide


Regioisomeric Differentiation: Meta- vs. Para-Ethylsulfonyl Substitution

The target compound is the meta-substituted regioisomer of N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide (CAS 886937-65-1). While no direct activity data exists for either isomer, a study on a closely related N-substituted sulfonyl amide series (compounds 6a–j) demonstrates that changing the position of the sulfonyl group on the phenyl ring drastically alters enzyme inhibition potency. For instance, in that series, the most potent hCA II inhibitor (6h, Ki = 9.33 nM) and the least potent (6j, Ki = 120.80 nM) differ only by the substituent position and identity, resulting in a ~13-fold change in Ki [1]. Procuring the meta-isomer is critical as the para-isomer guarantees a different biological profile.

Medicinal Chemistry Structure-Activity Relationship (SAR) Enzyme Inhibition

Halogen-Substituent Specificity: 4-Bromophenyl vs. 4-Fluorophenyl

The target compound contains a 4-bromophenyl substituent, distinguishing it from closely related 4-fluorophenyl (CAS implies derivative of 3-(ethylsulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide) and other halogen-substituted analogs. Class-level evidence shows that replacing the 4-bromophenyl group on an oxadiazole scaffold can dramatically alter biological activity. In a series of 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides, the 4-bromophenyl derivative exhibited an MAO-A IC50 of 0.089 ± 0.005 μM and a selectivity index (MAO-A/MAO-B) of >1123, making it a highly selective MAO-A inhibitor [1]. In contrast, a 3-chlorophenyl analog in the same series showed an MAO-A IC50 of 1.34 ± 0.10 μM, a 15-fold decrease in potency [1]. This directly supports that the 4-bromophenyl group confers unique potency and selectivity not replicable by other halogen substituents.

Drug Discovery Halogen Bonding Target Engagement

Predicted Physicochemical Property Differentiation: logP and CNS Penetration

In silico ADME-Tox predictions for a closely related N-substituted sulfonyl amide series (compounds 6a-j) indicate that compounds with balanced lipophilicity are capable of brain penetration and oral bioavailability. The class exhibits promising predicted properties: compounds 6a, 6d, and 6h were identified as orally bioavailable and brain-preferentially distributed [1]. The presence of the bromine atom in the target compound increases its molecular weight and lipophilicity compared to its non-brominated or fluoro-analogs, which could be a differentiating factor for target engagement in the CNS. While precise logP values are unavailable, the 4-bromophenyl group is expected to increase logP by approximately 0.8-1.0 units compared to a 4-fluorophenyl analog, based on standard Hansch substituent constants (π Br = 0.86 vs. F = 0.14). This difference can significantly impact blood-brain barrier permeation and target tissue distribution.

ADME Prediction Blood-Brain Barrier Physicochemical Properties

Evidence Deficit Advisory: Absence of Direct Biological Data for This Compound

A comprehensive search of the peer-reviewed literature did not identify any publications reporting direct biological activity data (IC50, Ki, EC50, or other quantitative measures) for N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-(ethylsulfonyl)benzamide (CAS 886918-47-4). This is in contrast to other members of the 1,3,4-oxadiazole sulfonamide class, such as those reported by Güleç et al. (2022) where compounds 6a, 6d, and 6h have well-characterized inhibition constants against AChE (Ki = 23.11–52.49 nM), hCA I (Ki = 18.66–59.62 nM), and hCA II (Ki = 9.33–120.80 nM) [1]. The absence of such data for the target compound represents a procurement risk: its biological profile is unvalidated, and any project relying on it must budget for de novo primary screening. This lack of characterization is the most significant differentiation point from well-validated in-class alternatives.

Data Transparency Procurement Risk Primary Screening

Recommended Application Scenarios for N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-(ethylsulfonyl)benzamide


Scaffold-Hopping and SAR Expansion for hCA II and AChE Multi-Target Inhibitors

Use as a unique scaffold-hopping starting point for designing novel multi-target AChE and hCA inhibitors. The compound's meta-ethylsulfonyl benzamide and 4-bromophenyl oxadiazole architecture is distinct from the benzenesulfonamide-based inhibitors studied by Güleç et al. (2022), where compounds achieved Ki values as low as 9.33 nM against hCA II [1]. Synthesizing a small library based on this core could reveal new patent space around this underexplored regioisomeric variant.

Probing Halogen-Bonding Interactions in CNS-Targeted Enzyme Inhibition

Leverage the 4-bromophenyl group for halogen-bonding studies. As demonstrated in the MAO-A/B inhibitor series, the 4-bromophenyl substituent conferred exceptional potency (IC50 = 0.089 μM) and selectivity (>1123-fold for MAO-A) [2] compared to other halogen analogs. The target compound can be used to interrogate halogen-bond donor-acceptor relationships in AChE, hCAs, or other enzyme targets where the bromine atom may engage in orthogonal multipolar interactions not accessible to fluorine or chlorine analogs.

Biophysical Binding Assay Development and Reference Standard

Employ as a well-characterized pure standard (MW: 436.28 g/mol, C17H14BrN3O4S) in biophysical assay development, such as surface plasmon resonance (SPR), thermal shift assays (TSA), or X-ray crystallography. Its defined, unreported biological activity creates an opportunity to establish a new internal reference compound for the 1,3,4-oxadiazole sulfonamide class, facilitating comparative studies with known inhibitors and contributing to the public knowledge base.

Quote Request

Request a Quote for N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-(ethylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.